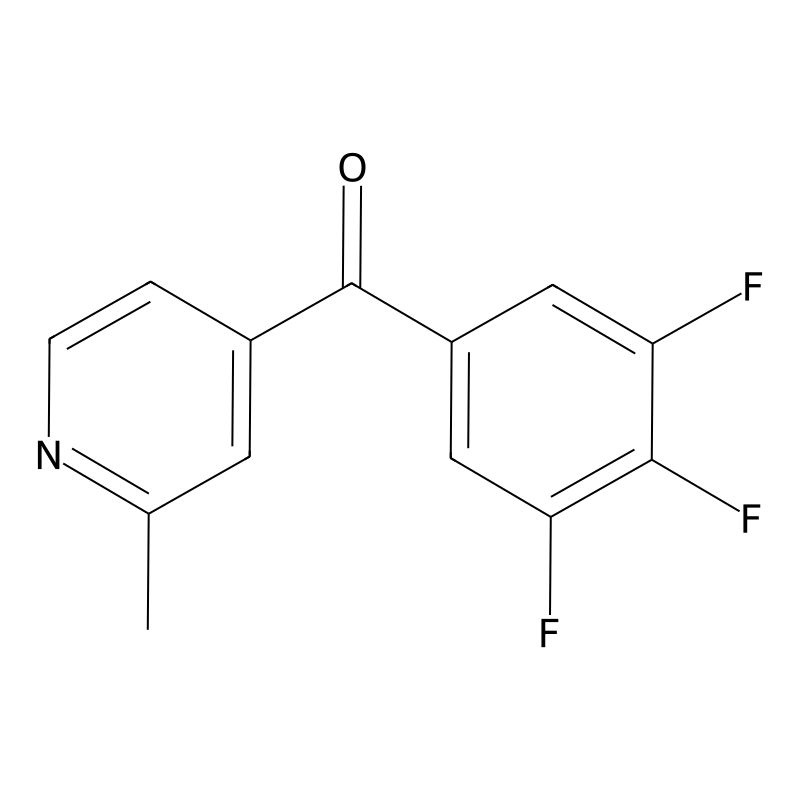

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients .

- The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .

- The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Agrochemical and Pharmaceutical Industries

Synthesis of 2-Methylpyridines

- 2,4,5-Trifluorobenzoyl chloride, a compound similar to “2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine”, may be used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics .

- Fluoroquinolones are a type of antibiotic that is widely used to treat bacterial infections .

- 2,3,4,5-Tetrafluorobenzoyl chloride was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate .

- This compound could have potential applications in various chemical reactions .

Synthesis of Fluoroquinolone Antibiotics

Preparation of 4-Hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate

Synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide

- Arylboronic acid, which is economical and easy to obtain, has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

- 2,4,5-Trifluorobenzoyl chloride, a compound similar to “2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine”, may be used in the synthesis of several glycosylated derivatives of some fluoroquinolone antibiotics .

Boron Neutron Capture Therapy and Drug Transport Polymers in Cancer Treatment

Synthesis of Fluoroquinolone Antibiotics

Synthesis of Ethyl 8,9-Difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine is an organic compound characterized by its unique structure, which includes a methyl group at the 2-position and a 3,4,5-trifluorobenzoyl group at the 4-position of the pyridine ring. Its molecular formula is and it has the chemical identification number 1187166-15-9. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science.

- Electrophilic Aromatic Substitution: The pyridine ring can react with electrophiles, resulting in substitution at various positions on the ring.

- Nucleophilic Substitution: The trifluorobenzoyl group can participate in nucleophilic substitution reactions where nucleophiles replace the fluorine atoms.

- Reduction: The carbonyl group in the trifluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents for these reactions include nitric acid for nitration, lithium aluminum hydride for reductions, and various electrophiles for substitution reactions.

The synthesis of 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine typically involves the following steps:

- Starting Materials: The synthesis begins with 2-methylpyridine and 3,4,5-trifluorobenzoyl chloride.

- Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This is typically performed under anhydrous conditions to prevent hydrolysis.

- Purification: The product can be purified through recrystallization or column chromatography to achieve high purity levels.

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine has several applications across different fields:

- Medicinal Chemistry: It is explored as a potential pharmaceutical intermediate due to its biological activity.

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: The compound may be utilized in developing advanced materials with specific properties due to its unique chemical structure.

The interactions of 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine with biological molecules have been studied to understand its potential pharmacological effects. It is believed that the trifluorobenzoyl group enhances binding affinity to target proteins such as enzymes or receptors. These interactions may lead to significant biological effects, but detailed studies are necessary to confirm these mechanisms.

When compared to similar compounds like 2-(3,4,5-trifluorobenzoyl)pyridine and 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine, 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine stands out due to its specific substitution pattern on the pyridine ring. This unique arrangement influences its reactivity and biological activity.

| Compound Name | Unique Features |

|---|---|

| 2-(3,4,5-Trifluorobenzoyl)pyridine | Lacks methyl substitution; focuses on trifluoro group |

| 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine | Methyl at position 6 affects reactivity differently |

| 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine | Unique methyl placement enhances specific interactions |

The presence of multiple fluorine atoms in these compounds significantly affects their electronic properties and stability compared to their non-fluorinated counterparts.